molecular formula C20H21N3O2 B2668979 2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone CAS No. 906186-47-8

2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone

Cat. No.: B2668979
CAS No.: 906186-47-8
M. Wt: 335.407
InChI Key: NZLAYXHNMLLBGJ-UHFFFAOYSA-N
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Description

2-(2-benzyl-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Özil et al. (2018) detailed the synthesis of benzimidazoles containing morpholine, which exhibited significant antioxidant activities and α-glucosidase inhibitory potential, exceeding the standard acarbose. The benzimidazoles were synthesized via a rapid 'one-pot' nitro reductive cyclization reaction, showing high scavenging activity in various antioxidant assays (Özil, Parlak, & Baltaş, 2018).

Anticancer Potential

Research by Yurttaş et al. (2013) on 1,2‐Disubstituted Benzimidazole Derivatives, including morpholine, explored their synthesis and anticancer activities. These compounds exhibited considerable selectivity against MCF‐7 and C6 cell lines, suggesting their potential as anticancer agents (Yurttaş, Demirayak, Çiftçi, Ulusoylar Yıldırım, & Kaplancıklı, 2013).

Green Synthesis Methodologies

Luo et al. (2017) developed an environmentally benign synthetic method for benzimidazoles, involving acceptorless dehydrogenative condensation of primary alcohols and benzene-1,2-diamine. This method, using Ru(ii) complexes, provides a greener process for synthesizing benzimidazoles (Luo, Dai, Cong, Li, Peng, & Zhang, 2017).

Corrosion Inhibition

Yadav et al. (2016) studied benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. These inhibitors showed high efficiency, and techniques like SEM and AFM were used for surface analysis, indicating the potential application of these compounds in material protection (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Immunomodulatory Activities

A study by Abdel‐Aziz et al. (2011) synthesized benzimidazole derivatives and evaluated their immunosuppressive and immunostimulatory activities. These compounds exhibited significant inhibition of LPS-stimulated NO generation and had strong cytotoxicity against various carcinoma cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Catalytic Enantioselective Synthesis

He et al. (2021) reported a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, demonstrating the potential for asymmetric synthesis of pharmacophores (He, Wu, Wang, & Zhu, 2021).

Novel Synthesis Methods

Bhat et al. (2018) conducted a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing morpholine, indicating an efficient method for synthesizing these compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antibacterial Activity

Khumar et al. (2018) synthesized novel pyrazole derivatives containing morpholine and evaluated their antibacterial activity. The study indicated specific effects against Gram-positive and Gram-negative bacteria, highlighting their potential in antimicrobial therapies (Khumar, Ezhilarasi, & Prabha, 2018).

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(22-10-12-25-13-11-22)15-23-18-9-5-4-8-17(18)21-19(23)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLAYXHNMLLBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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